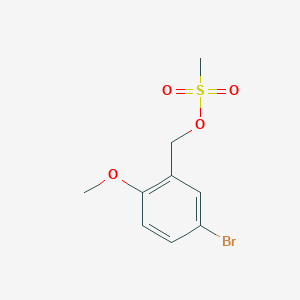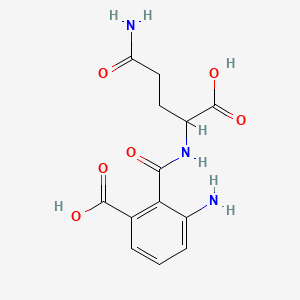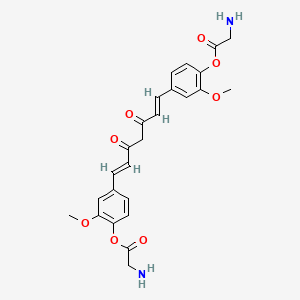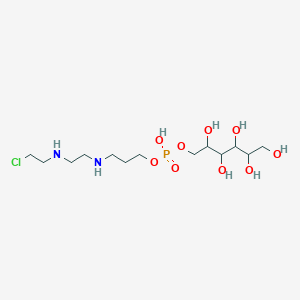
Chlorodiazinonyl Pentahydroxyhexyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodiazinonyl Pentahydroxyhexyl Phosphate is a chemical compound with the molecular formula C₁₃H₃₀ClN₂O₉P and a molecular weight of 424.81 g/mol . It is known for its complex structure, which includes a chlorodiazinonyl group and a pentahydroxyhexyl phosphate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves multiple steps. One common synthetic route includes the reaction of a chlorodiazinonyl derivative with a pentahydroxyhexyl phosphate precursor under controlled conditions . The reaction typically requires the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Chlorodiazinonyl Pentahydroxyhexyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chlorodiazinonyl Pentahydroxyhexyl Phosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Chlorodiazinonyl Pentahydroxyhexyl Phosphate can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar phosphate moiety.
Alcocyclophosphamide: A derivative of cyclophosphamide with additional functional groups.
N-Methyl Cyclophosphamide: Another derivative with a methyl group attached to the nitrogen atom.
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. This compound is unique due to its specific combination of a chlorodiazinonyl group and a pentahydroxyhexyl phosphate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H30ClN2O9P |
|---|---|
Molecular Weight |
424.81 g/mol |
IUPAC Name |
3-[2-(2-chloroethylamino)ethylamino]propyl 2,3,4,5,6-pentahydroxyhexyl hydrogen phosphate |
InChI |
InChI=1S/C13H30ClN2O9P/c14-2-4-16-6-5-15-3-1-7-24-26(22,23)25-9-11(19)13(21)12(20)10(18)8-17/h10-13,15-21H,1-9H2,(H,22,23) |
InChI Key |
PRCGKGIVEHRASF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCCl)COP(=O)(O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



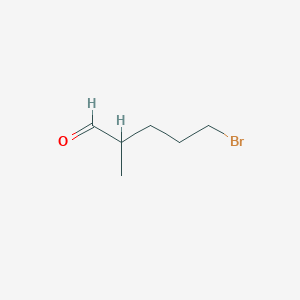

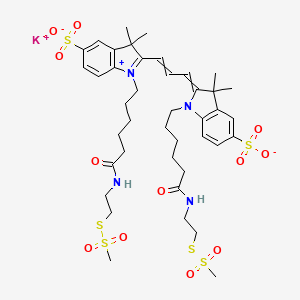

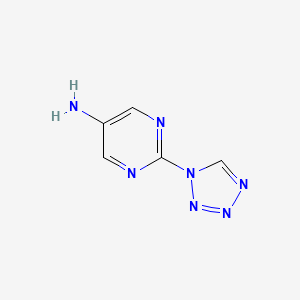
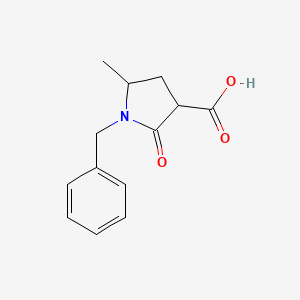

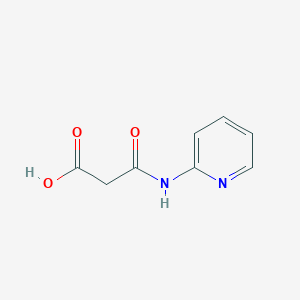
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
